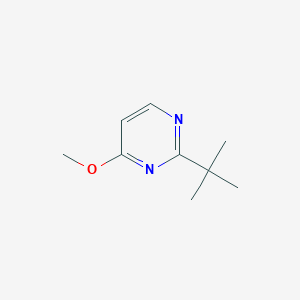

2-(Tert-butyl)-4-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)8-10-6-5-7(11-8)12-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXLBTAQOUCOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butyl 4 Methoxypyrimidine

Classical Heterocyclic Annulation Strategies for Pyrimidine (B1678525) Ring Formation

The foundational approach to synthesizing substituted pyrimidines involves the construction of the heterocyclic ring from acyclic precursors. This is typically achieved through condensation reactions that form the two C-N bonds of the pyrimidine ring.

Cyclocondensation Approaches to the Pyrimidine Core

The most traditional and widely applied method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. slideshare.netslideshare.net For the synthesis of a 2-(tert-butyl) substituted pyrimidine, pivalamidine (2,2-dimethylpropanimidamide) would serve as the key building block, providing the C2 atom and the attached tert-butyl group.

The general reaction involves reacting pivalamidine with a suitable three-carbon component that possesses electrophilic sites at C1 and C3. A common precursor for the 4-methoxy functionality would be a β-keto ester or a malonic ester derivative where the subsequent product can be converted to the target molecule. For instance, condensation with a malonate derivative could yield a 2-(tert-butyl)pyrimidine-4,6-dione, which would require subsequent steps of chlorination and then methoxylation to arrive at the final product.

A more direct, though less common, approach would involve a 1,3-dicarbonyl equivalent already containing a latent methoxy (B1213986) group. The acid or base-catalyzed reaction proceeds through initial nucleophilic attack, followed by cyclization and dehydration to form the aromatic pyrimidine ring. slideshare.net

Multicomponent Reaction Pathways Yielding Pyrimidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, offer an efficient alternative to classical methods. researchgate.netacs.org These reactions are prized for their operational simplicity and atom economy. rasayanjournal.co.inresearchgate.net

While a direct three-component synthesis of 2-(tert-butyl)-4-methoxypyrimidine is not prominently documented, analogous MCRs for substituted pyrimidines have been developed. For example, iridium-catalyzed multicomponent synthesis can produce highly substituted pyrimidines from amidines and alcohols. acs.orgorganic-chemistry.org A hypothetical MCR for the target molecule could involve pivalamidine, an appropriate three-carbon synthon, and methanol (B129727), though achieving the specific 2,4-substitution pattern regioselectively presents a significant synthetic challenge. The Biginelli reaction is a well-known MCR for pyrimidine synthesis, but it typically yields dihydropyrimidines and is not directly applicable for this specific substitution pattern without significant modification. researchgate.net

Functionalization of Pre-existing Pyrimidine Cores to Yield this compound

Perhaps the most common and versatile strategy for preparing this compound involves the modification of a pre-synthesized pyrimidine ring. This approach allows for the late-stage introduction of the methoxy group onto a pyrimidine core that already contains the tert-butyl substituent.

Regioselective Alkylation and Alkoxylation Techniques

This method typically begins with a pyrimidine ring bearing a leaving group, most commonly a chlorine atom, at the C4 position. The starting material, 2-(tert-butyl)-4-chloropyrimidine, can be synthesized through various means, including the cyclocondensation of pivalamidine with a malonic acid derivative followed by chlorination (e.g., with POCl₃).

The conversion of 2-(tert-butyl)-4-chloropyrimidine to the target compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the attack of a nucleophile, in this case, the methoxide (B1231860) ion. The reaction is typically carried out by treating the chloropyrimidine with sodium methoxide in methanol or another suitable solvent.

Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Base/Solvent | Conditions | Yield |

|---|

This regioselective alkoxylation is highly efficient due to the activation of the C4 position by the ring nitrogen atoms.

Metal-Catalyzed Coupling Reactions for Pyrimidine Functionalization

While SNAr is the most direct method, metal-catalyzed cross-coupling reactions represent a powerful alternative for forming C-O bonds, especially when the SNAr reaction is sluggish or incompatible with other functional groups. researchgate.net Palladium-catalyzed Buchwald-Hartwig amination and related C-O coupling reactions have been adapted for heterocyclic systems. mdpi.com

For the synthesis of this compound, a palladium or copper catalyst could be used to couple 2-(tert-butyl)-4-chloropyrimidine with methanol or a metal methoxide. researchgate.net These reactions often require a specific ligand to facilitate the catalytic cycle, which involves oxidative addition, transmetalation (in the case of Suzuki-type couplings) or coordination of the alcohol, and reductive elimination.

Table 2: Representative Conditions for Metal-Catalyzed C-O Coupling on Pyrimidines

| Substrate | Alcohol/Reagent | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| (Hetero)aryl Halide | Methanol | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Toluene |

While less common than SNAr for this specific transformation, these methods are of great importance for the synthesis of more complex, functionalized pyrimidines where milder conditions or different selectivities are required. nih.govnih.govresearchgate.net

Sustainable and Atom-Economical Synthetic Routes to this compound

Modern synthetic chemistry increasingly focuses on "green" principles, aiming for high efficiency, minimal waste, and the use of environmentally benign reagents and conditions. rasayanjournal.co.innih.govpowertechjournal.com Several strategies can be applied to the synthesis of this compound to improve its environmental footprint.

One-pot syntheses and multicomponent reactions are inherently more sustainable as they reduce the number of separate purification steps and minimize solvent waste. benthamdirect.combenthamdirect.comresearchgate.net An ideal green synthesis would be a one-pot reaction that assembles the target molecule from simple, readily available precursors with high atom economy. researchgate.net

Exploration of Solvent-Free or Aqueous Media Syntheses

The development of synthetic routes that minimize or eliminate the use of hazardous organic solvents is a central tenet of green chemistry. rasayanjournal.co.inpowertechjournal.com For the synthesis of this compound, this can be envisioned through a two-step process: the formation of a 2-(tert-butyl)-4-chloropyrimidine intermediate, followed by a nucleophilic aromatic substitution (SNAr) with a methoxide source.

Solvent-free approaches for the synthesis of pyrimidine derivatives, such as the Biginelli reaction to form dihydropyrimidinones, have been successfully demonstrated using catalysts like nickel cobalt ferrite (B1171679) nanoparticles under thermal conditions. acs.org While not a direct synthesis of the target compound, these methods showcase the feasibility of conducting key pyrimidine-forming reactions without a solvent. Microwave-assisted solvent-free amination of halopyrimidines has also been shown to be an effective method for nucleophilic substitution, suggesting a potential pathway for the second step of the synthesis. researchgate.net

Aqueous synthesis offers another environmentally benign alternative. The use of water as a solvent is highly desirable due to its low cost, non-flammability, and non-toxic nature. Research has shown that nucleophilic aromatic substitution reactions on chloropyrimidines can be performed in aqueous media, sometimes facilitated by additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to enhance solubility and reaction rates under mild conditions. rsc.orgrsc.org For instance, the reaction of 2,4,5-trichloropyrimidine (B44654) with pyrrolidine (B122466) has been successfully carried out in an aqueous HPMC solution at room temperature. rsc.org This provides a strong precedent for the potential aqueous synthesis of this compound from its chloro-substituted precursor. Furthermore, the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in aqueous media has been shown to be effective for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, indicating another viable strategy for promoting reactions in water. jocpr.com

Table 1: Examples of Solvent-Free and Aqueous Syntheses of Pyrimidine Derivatives

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | NiCoFe₂O₄ NPs, Thermal | Dihydropyrimidinone | High | acs.org |

| Microwave-Assisted Solvent-Free Amination | Halo(pyridine or pyrimidine), Pyrrolidine/Piperidine | Microwave irradiation | Amino-substituted heterocycle | Good to High | researchgate.net |

| Aqueous SNAr | 2,4,5-Trichloropyrimidine, Pyrrolidine | HPMC, KOH, Water, rt | 4-Pyrrolidino-2,5-dichloropyrimidine | >95% | rsc.org |

| Aqueous Phase-Transfer Catalysis | Aldehyde, Urea/Thiourea, Barbituric acid | TBAB, Water, 110-120°C | Pyrimido[4,5-d]pyrimidine derivative | High | jocpr.com |

Photocatalytic and Electrocatalytic Approaches for Pyrimidine Synthesis

In recent years, photocatalysis and electrocatalysis have emerged as powerful tools for organic synthesis, offering novel reaction pathways under mild conditions. acs.orgresearchgate.netresearchgate.net These methods rely on the generation of highly reactive intermediates, such as radical ions, through single-electron transfer processes.

Photocatalytic Synthesis:

Visible-light photocatalysis has been successfully applied to the C-H arylation of various heterocycles, including pyrimidines. acs.orgrsc.org For instance, the photocatalytic C-H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates has been achieved using eosin (B541160) Y disodium (B8443419) salt as the photocatalyst under green light irradiation. acs.org This demonstrates the potential for functionalizing pre-existing pyrimidine rings through photocatalytic means. While a direct photocatalytic synthesis of this compound has not been reported, the principles of photocatalytic C-H functionalization could potentially be applied to introduce the tert-butyl group onto a suitable pyrimidine precursor. Furthermore, metal-free photochemical arylation of pyrimidines has been demonstrated, generating pyrimidinyl radicals that readily undergo C-C bond formation. rsc.org

Electrocatalytic Synthesis:

Electrochemical methods provide another avenue for green pyrimidine synthesis by using electricity as a "traceless" reagent. researchgate.netresearchgate.net The electrochemical oxidation of catechols in the presence of 6-aminopyrimidine derivatives in aqueous solution has been shown to produce novel pyrimidine derivatives in good yields. researchgate.net This highlights the feasibility of using electrochemical methods for C-N bond formation in the synthesis of complex pyrimidines. While specific electrocatalytic methods for this compound are yet to be developed, the broader success in the electrochemical synthesis of other substituted pyrimidines suggests that this is a promising area for future research. researchgate.netrsc.org

Table 2: Examples of Photocatalytic and Electrocatalytic Syntheses of Pyrimidine Derivatives

| Method | Reactants/Substrates | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Photocatalytic C-H Arylation | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates, Heteroarenes | Eosin Y, Green light | 3-Aryl-substituted pyrimidinones | Environmentally friendly C-H functionalization | acs.org |

| Metal-Free Photochemical Arylation | Pyrimidines, Arenes | UVA irradiation | Aryl-substituted pyrimidines | Avoids transition metal catalysts | rsc.org |

| Electrochemical Oxidation | Catechols, 6-Aminopyrimidine derivatives | Carbon rod electrode, Aqueous solution | Novel pyrimidine derivatives | Environmentally friendly, good yields | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 4 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNA_r) Reactions at the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the carbon atoms adjacent to the ring nitrogens (C-2, C-4, and C-6). In 2-(tert-butyl)-4-methoxypyrimidine, the C-4 and C-2 positions are the primary sites for such reactions.

Reactivity at C-4 (Methoxy Group Displacement)

The C-4 position of the pyrimidine ring is activated towards nucleophilic attack due to the adjacent nitrogen atom. The methoxy (B1213986) group at this position is a viable leaving group, especially when protonated or in the presence of strong nucleophiles. The general mechanism for SNA_r at C-4 involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.

Displacement of the methoxy group at C-4 is generally favored over substitution at other positions in many 4-alkoxypyrimidines. This preference is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom. A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the methoxy group to yield 4-substituted-2-(tert-butyl)pyrimidines.

The reaction conditions for such substitutions can vary widely depending on the nucleophilicity of the attacking species and the desired product. For instance, reactions with amines may require elevated temperatures, while more reactive nucleophiles like thiolates might proceed under milder conditions.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles at C-4

| Nucleophile | Expected Product | Plausible Reaction Conditions |

| Ammonia/Amines | 4-Amino-2-(tert-butyl)pyrimidine derivatives | High temperature, sealed tube or microwave irradiation |

| Alkoxides | 4-Alkoxy-2-(tert-butyl)pyrimidine derivatives (trans-etherification) | Basic conditions, corresponding alcohol as solvent |

| Thiolates | 4-(Alkyl/Arylthio)-2-(tert-butyl)pyrimidine derivatives | Room temperature or gentle heating |

| Organolithium Reagents | 4-Alkyl/Aryl-2-(tert-butyl)pyrimidine derivatives | Low temperature, inert atmosphere |

Reactivity at C-2 (Tert-butyl Group Lability and Functionalization)

The C-2 position is also electronically activated towards nucleophilic attack. However, the large steric bulk of the tert-butyl group significantly hinders the approach of nucleophiles. This steric hindrance generally makes substitution at C-2 less favorable than at C-4.

While the tert-butyl group is not a typical leaving group in SNA_r reactions, its lability can be induced under specific conditions, such as in the presence of very strong nucleophiles or under forcing reaction conditions. However, direct displacement of a tert-butyl group by a nucleophile is a challenging transformation and is not commonly observed.

More plausible is the functionalization at C-2 following a metal-mediated process, such as lithiation followed by electrophilic quench, which is discussed in a later section. Direct SNA_r leading to the displacement of the tert-butyl group is considered unlikely under standard conditions.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Nucleus

The pyrimidine ring is inherently electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. The ring nitrogens are basic and will be protonated under the strongly acidic conditions often required for these reactions, further deactivating the ring. However, the presence of electron-donating substituents, such as the methoxy and tert-butyl groups in the target molecule, can activate the ring to a certain extent, making electrophilic attack plausible, albeit likely requiring forcing conditions. The most probable site for electrophilic attack is the C-5 position, which is the most electron-rich carbon in the pyrimidine ring and is activated by both the C-4 methoxy and C-2 tert-butyl groups.

Halogenation Studies of this compound

Direct halogenation of this compound is expected to be challenging. If successful, the reaction would likely yield the 5-halo derivative. The reaction would probably require a potent halogenating agent and carefully controlled conditions to avoid decomposition or reaction at the substituents. The use of less reactive halogenating agents, such as N-halosuccinimides, might be a viable strategy.

Nitration and Sulfonation Reactions on the Pyrimidine Ring

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that typically require harsh, strongly acidic conditions. For this compound, these reactions are anticipated to be very difficult to achieve due to the deactivating nature of the pyrimidine ring and the propensity for the ring nitrogens to be protonated. Under such conditions, the substrate may be prone to decomposition. If the reaction were to proceed, the C-5 position would be the expected site of substitution.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Product | Predicted Reactivity |

| Halogenation | Br₂, Cl₂, I₂ | 5-Halo-2-(tert-butyl)-4-methoxypyrimidine | Low, requires forcing conditions or activated halogenating agents |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-(tert-butyl)-4-methoxypyrimidine | Very low, decomposition likely |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | Very low, decomposition likely |

Metal-Mediated and Organometallic Reactions Involving this compound

Modern synthetic methods involving organometallic reagents and transition metal catalysis offer alternative pathways for the functionalization of heterocyclic compounds like this compound. These methods can often overcome the inherent reactivity limitations of the substrate.

One potential avenue for functionalization is through directed ortho-metalation (DoM). The methoxy group at C-4 could potentially direct a strong base, such as an organolithium reagent, to deprotonate the C-5 position, forming an organometallic intermediate. This intermediate could then be trapped with various electrophiles to introduce a wide range of substituents at the C-5 position.

Furthermore, the C-4 methoxy group could potentially be transformed into a more reactive group for cross-coupling reactions. For instance, conversion of the methoxy group to a triflate would provide a suitable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups at the C-4 position.

While the tert-butyl group at C-2 is generally unreactive, C-H activation at this position by a transition metal catalyst is a theoretical possibility, although likely challenging due to steric hindrance.

Table 3: Potential Metal-Mediated Functionalization Strategies for this compound

| Reaction Type | Proposed Strategy | Potential Product |

| Directed ortho-Metalation | Lithiation with n-BuLi followed by electrophilic quench (e.g., with an aldehyde) | 5-Substituted-2-(tert-butyl)-4-methoxypyrimidine |

| Cross-Coupling | Conversion of C4-OMe to C4-OTf, followed by Pd-catalyzed coupling | 4-Aryl/vinyl/alkynyl-2-(tert-butyl)pyrimidine |

| C-H Activation | Transition metal-catalyzed activation of the C-5 C-H bond | 5-Functionalized-2-(tert-butyl)-4-methoxypyrimidine |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Buchwald-Hartwig)

While specific studies on this compound in all major cross-coupling reactions are not extensively documented, the reactivity of similar pyrimidine systems provides significant insights. The electron-deficient nature of the pyrimidine ring makes it a suitable substrate for various cross-coupling reactions, typically after conversion of a leaving group (like a halogen) at a specific position.

For instance, Suzuki cross-coupling reactions are widely used to form carbon-carbon bonds with pyrimidine scaffolds. In a related system, 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid have been successfully coupled with heteroaryl halides using a palladium catalyst like Pd(PPh₃)₂Cl₂ in the presence of a base such as sodium carbonate. worktribe.com This suggests that a halogenated derivative of this compound could similarly undergo Suzuki coupling to introduce aryl or heteroaryl substituents.

The general conditions for such transformations often involve a palladium catalyst, a base, and a suitable solvent, with reaction times ranging from minutes to several hours. sigmaaldrich.com The choice of ligand on the palladium catalyst can be crucial for achieving high yields and selectivity.

The Buchwald-Hartwig amination, another important palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, has been explored with substituted purines, which share structural similarities with pyrimidines. For example, the reaction of 7-(tert-butyl)-6-chloro-7H-purine with amines has been attempted. However, the stability of the tert-butyl group can be a factor, as its cleavage has been observed under certain acidic conditions that can arise during the reaction. nih.gov This highlights a potential challenge in applying Buchwald-Hartwig amination to this compound, where the tert-butyl group's stability under the reaction conditions would need to be considered.

Catalytic cross-coupling reactions for introducing tertiary alkyl groups have also been developed, which could be relevant for the synthesis of precursors to this compound or for its further functionalization. tum.de

Table 1: Representative Conditions for Suzuki Cross-Coupling of Pyrimidine Derivatives

| Coupling Partners | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Pyrimidylboronic acid and Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | Moderate to Good | worktribe.com |

| 2-Methoxy-5-pyrimidylboronic acid and Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | Moderate to Good | worktribe.com |

| 4,6-Dichloropyrimidine and 2-Methoxy-5-pyridylboronic acid | Not specified | Not specified | Not specified | Not specified | 84 | worktribe.com |

This table presents data for structurally related compounds to infer the potential reactivity of this compound.

Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The methoxy group at the C4 position of this compound is a potential directing group for such transformations. However, the steric bulk of the adjacent tert-butyl group at the C2 position would likely hinder metalation at the C5 position.

Oxidative and Reductive Transformations of this compound

Ring Oxidation Pathways and Product Characterization

The oxidation of pyrimidine rings can lead to a variety of products, depending on the oxidant and reaction conditions. Studies on the oxidation of pyrimidine bases by tert-butoxy (B1229062) radicals (t-BuO•) have shown that the reaction is initiated by the addition of the radical to the C5 or C6 position of the pyrimidine ring. nih.gov This leads to the formation of a pyrimidine base radical, which can then undergo further reactions to yield final products such as 5,6-dihydroxypyrimidines and isobarbituric acid derivatives. nih.gov

While this specific study did not involve this compound, it provides a plausible pathway for its oxidation. The presence of the electron-donating methoxy group could influence the site of radical attack.

Biocatalytic oxidative cross-coupling reactions using cytochrome P450 enzymes have also been explored for the formation of biaryl compounds from phenolic substrates. nih.govchemrxiv.org This methodology could potentially be applied to a hydroxylated derivative of this compound to form dimers or other coupled products.

Selective Reduction of the Heterocyclic Ring and Side Chains

The selective reduction of the pyrimidine ring or its substituents is a less commonly explored area for this specific compound. In general, the reduction of pyrimidine rings requires potent reducing agents and can lead to di- or tetrahydro-pyrimidine derivatives. The conditions would need to be carefully controlled to avoid the reduction of the substituent groups.

Reactions at the Tert-butyl and Methoxy Substituents

The tert-butyl and methoxy groups on the pyrimidine ring also exhibit characteristic reactivities. The tert-butyl group is generally stable but can be susceptible to cleavage under strongly acidic conditions. nih.gov This was observed during attempts at Buchwald-Hartwig amination of a related N7-tert-butylated purine, where the presence of an acidic compound led to the removal of the tert-butyl group. nih.gov The unique steric and electronic properties of the tert-butyl group have been a subject of broader chemical and biological studies. rsc.org

The methoxy group at the C4 position is a classic activating group for nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring, although harsh conditions may be required for a second substitution. researchgate.net It can also be a site for demethylation to yield the corresponding pyrimidinone.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Tert Butyl 4 Methoxypyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For 2-(tert-butyl)-4-methoxypyrimidine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the molecular framework.

To definitively assign the proton and carbon signals of this compound and its derivatives, a series of two-dimensional NMR experiments are employed. nih.gov

Correlation SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu In this compound, a COSY spectrum would be expected to show a correlation between the protons on C5 and C6 of the pyrimidine (B1678525) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edunih.gov It allows for the unambiguous assignment of which proton is attached to which carbon. For instance, the proton signal corresponding to H5 would show a cross-peak with the carbon signal for C5.

A hypothetical summary of expected NMR data is presented below.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~170 |

| C4 | - | ~165 |

| C5 | ~6.5 (d) | ~110 |

| C6 | ~8.2 (d) | ~158 |

| C(CH₃)₃ | - | ~38 |

| C(CH₃)₃ | ~1.3 (s) | ~29 |

| OCH₃ | - | ~54 |

Hypothetical HMBC Correlations for this compound

| Proton | Correlated Carbons (²JCH, ³JCH) |

|---|---|

| H5 | C4, C6 |

| H6 | C2, C4, C5 |

| -C(CH₃)₃ | C2, C(CH₃)₃ |

The presence of the sterically demanding tert-butyl group can lead to restricted rotation around the C2-C(tert-butyl) bond. Similarly, rotation around the C4-O(methoxy) bond may also be hindered. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational dynamics. nih.govmdpi.com By monitoring the changes in the NMR line shape as a function of temperature, it is possible to determine the energy barriers (activation free energy, ΔG‡) for these rotational processes. unibas.itnih.gov At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc). mdpi.com

Hypothetical Rotational Barriers for this compound

| Rotational Barrier | Coalescence Temperature (Tc) (K) | ΔG‡ (kJ/mol) |

|---|---|---|

| C2-C(tert-butyl) | ~250 | ~50 |

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Mechanistic Insights

High-resolution mass spectrometry is a vital tool for determining the elemental composition of this compound and its derivatives with high accuracy. By providing a highly precise mass measurement, HRMS can confirm the molecular formula of a compound, which is critical for identifying reaction products and intermediates, thereby offering insights into reaction mechanisms.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown derivatives. For this compound, common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, or the loss of a methyl radical from the methoxy (B1213986) group. Other potential fragmentations could include the cleavage of the pyrimidine ring.

Hypothetical MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 167.123 | 152.099 | •CH₃ |

| 167.123 | 111.081 | C₄H₈ (isobutene) |

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Forms

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, provided that suitable single crystals can be grown. nih.gov This technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound and its crystalline derivatives. acs.org

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the non-covalent interactions within a molecular system. For this compound, these methods provide a detailed fingerprint of its molecular structure.

The analysis of pyrimidine derivatives by FT-IR spectroscopy reveals characteristic vibrational modes. researchgate.netnih.gov The pyrimidine ring itself exhibits a series of stretching and bending vibrations. Key among these are the C-N and C=N stretching vibrations, which are typically observed in the 1600-1400 cm⁻¹ region. researchgate.net The presence of substituents significantly influences the exact frequencies and intensities of these bands.

The tert-butyl group introduces a set of characteristic vibrations. The C-H stretching vibrations of the methyl groups within the tert-butyl substituent are expected in the 2970-2870 cm⁻¹ region. Additionally, characteristic bending vibrations for the tert-butyl group, including symmetric and asymmetric deformations, would be anticipated in the 1400-1300 cm⁻¹ range.

The methoxy group (-OCH₃) also presents distinct spectral signatures. The C-H stretching of the methyl group is typically observed around 2950-2850 cm⁻¹. More importantly, the C-O stretching vibration of the methoxy group gives rise to a strong band, usually in the 1275-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

Hydrogen bonding studies are particularly relevant for pyrimidine derivatives, as the nitrogen atoms in the ring can act as hydrogen bond acceptors. In the case of this compound, in the presence of a suitable hydrogen bond donor, a shift in the vibrational frequencies of the pyrimidine ring would be expected. For instance, the C=N stretching vibration may shift to a lower wavenumber upon hydrogen bond formation, indicating a weakening of the double bond character. However, in the absence of a hydrogen bond donor, such interactions would not be observed.

Table 1: Predicted Characteristic FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| tert-butyl | C-H stretch | 2970-2870 | Medium to Strong |

| C-H bend | 1400-1300 | Medium | |

| Methoxy | C-H stretch | 2950-2850 | Medium |

| C-O stretch (asymmetric) | 1275-1200 | Strong | |

| C-O stretch (symmetric) | 1050-1000 | Strong | |

| Pyrimidine Ring | C=N stretch | 1600-1550 | Medium to Strong |

| C-N stretch | 1500-1400 | Medium to Strong | |

| Ring breathing/deformation | 1000-800 | Medium to Weak | |

| C-H (Aromatic) | C-H stretch | 3100-3000 | Weak to Medium |

| C-H out-of-plane bend | 900-675 | Strong |

Note: This table is based on general group frequencies and data from related pyrimidine derivatives. Actual experimental values may vary.

Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions and Conjugation Pathways

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within a molecule and the extent of conjugation. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

The pyrimidine ring itself exhibits characteristic π → π* and n → π* transitions. science-softcon.de The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding lone pair electrons on the nitrogen atoms, are less intense and appear at longer wavelengths.

The substitution pattern on the pyrimidine ring significantly affects the position and intensity of these absorption bands. The methoxy group, being an electron-donating group with its lone pair of electrons on the oxygen atom, can participate in conjugation with the pyrimidine ring. This extended conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted pyrimidine.

The tert-butyl group, being an alkyl group, primarily has an inductive electron-donating effect. While it does not directly participate in conjugation in the same way as the methoxy group, it can influence the electronic environment of the ring and, to a lesser extent, affect the absorption maxima.

Studies on substituted pyrimidines have shown that the nature and position of substituents dictate the UV-Vis spectral properties. nih.gov For instance, the introduction of auxochromic groups like -OCH₃ leads to a red shift in the absorption bands.

For this compound, one would anticipate a UV-Vis spectrum characterized by strong absorptions in the UV region, corresponding to the π → π* transitions of the conjugated system. The n → π* transitions might be observed as a weaker shoulder at a longer wavelength. The exact λmax values would depend on the solvent used, as solvatochromic effects can influence the energy levels of the molecular orbitals.

While specific experimental UV-Vis data for this compound is scarce, analysis of related compounds like 6-chloro-2,4-dimethoxypyrimidine shows absorption bands corresponding to π → π* and n → π* transitions, with the solvent influencing the appearance of the n → π* system. science-softcon.de

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. | 200-300 | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Promotion of a non-bonding electron (from N) to a π anti-bonding orbital. | 270-350 | Low (< 1,000 L mol⁻¹ cm⁻¹) |

Note: The expected wavelength ranges and molar absorptivities are estimations based on general principles and data for related pyrimidine derivatives.

Computational and Theoretical Chemistry Studies of 2 Tert Butyl 4 Methoxypyrimidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic nature of molecules. epstem.netafricanjournalofbiomedicalresearch.comresearchgate.netnih.gov For 2-(tert-butyl)-4-methoxypyrimidine, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be the standard approach to optimize its geometry and compute its electronic properties. africanjournalofbiomedicalresearch.comnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. epstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. epstem.net

For this compound, a molecular orbital analysis would likely show the HOMO localized on the electron-rich methoxy (B1213986) group and the pyrimidine (B1678525) ring, while the LUMO would be distributed over the pyrimidine ring.

Fukui functions are essential for pinpointing specific atomic sites susceptible to nucleophilic or electrophilic attack. africanjournalofbiomedicalresearch.com These functions would be calculated to predict where reactions are most likely to occur on the this compound structure.

Hypothetical Data Table: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Calculated via DFT/B3LYP/6-311++G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity | Data not available |

| Chemical Hardness | Data not available |

| Chemical Softness | Data not available |

| Electrophilicity Index | Data not available |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Mulliken charge analysis would quantify the partial charges on each atom, offering a more detailed picture of the electron distribution and bond polarities within the molecule. africanjournalofbiomedicalresearch.com

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

For this compound, one could investigate reactions such as electrophilic aromatic substitution on the pyrimidine ring or nucleophilic substitution at the methoxy-bearing carbon. By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. The height of the energy barrier (activation energy) would determine the feasibility and rate of the reaction.

Hypothetical Data Table: Calculated Activation Energies for a Postulated Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Step 1 | Data not available | Data not available |

| Step 2 | Data not available | Data not available |

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and equilibria. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the energies of reactants, transition states, and products, providing a more realistic picture of the reaction in solution.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape of a molecule (its conformation) can have a profound impact on its properties and reactivity. The presence of a bulky tert-butyl group suggests that conformational preferences will be a significant feature of this molecule. acs.orgrsc.orglibretexts.org

A systematic conformational search would be necessary to identify the most stable arrangement of the tert-butyl and methoxy groups relative to the pyrimidine ring. This would involve rotating the single bonds and calculating the relative energies of the resulting conformers.

Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of this compound over time. MD simulations provide insights into the flexibility of the molecule, the accessibility of different conformations, and its interactions with its environment.

Hypothetical Data Table: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) |

| 1 | Data not available | 0.00 |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives for Chemical Reactivity

The primary goal of a QSAR study for this compound derivatives would be to develop a predictive model that can estimate the chemical reactivity of new or untested compounds within this class based solely on their molecular structure. acs.org Chemical reactivity, in this context, could refer to various phenomena such as reaction rates with specific reagents, susceptibility to nucleophilic or electrophilic attack, or stability under certain conditions. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Assembly: A diverse set of this compound derivatives with experimentally determined chemical reactivity data would be required. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. uniroma1.ityoutube.com

Molecular Descriptor Calculation: For each molecule in the dataset, a variety of numerical descriptors that encode different aspects of its molecular structure are calculated. These can range from simple constitutional descriptors to complex quantum-chemical parameters. ucsb.eduhufocw.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to find a correlation between the calculated descriptors and the observed chemical reactivity. uniroma1.itacs.org

Model Validation: The generated model is rigorously tested for its statistical significance, robustness, and predictive capability using both internal and external validation techniques. mdpi.comresearchgate.net

Illustrative Data for a Hypothetical QSAR Study

To illustrate the data required for a QSAR study on the chemical reactivity of this compound derivatives, a hypothetical dataset is presented below. This table includes a series of imagined derivatives, their hypothetical reactivity values (e.g., as a logarithmic rate constant, log(k)), and a selection of molecular descriptors that would be relevant for modeling.

It is crucial to note that the following data is purely illustrative and not based on experimental results.

| Compound Name | Structure | Hypothetical log(k) | Molecular Weight ( g/mol ) | LogP | HOMO (eV) |

| This compound | R = H | -2.5 | 180.25 | 2.8 | -8.5 |

| 2-(Tert-butyl)-4-methoxy-5-nitropyrimidine | R = NO2 | -3.8 | 225.24 | 2.5 | -9.2 |

| 5-Amino-2-(tert-butyl)-4-methoxypyrimidine | R = NH2 | -1.9 | 195.26 | 2.1 | -7.8 |

| 2-(Tert-butyl)-5-chloro-4-methoxypyrimidine | R = Cl | -3.1 | 214.69 | 3.3 | -8.8 |

| 2-(Tert-butyl)-4,5-dimethoxypyrimidine | R = OCH3 | -2.3 | 210.27 | 2.6 | -8.3 |

Table 1: Hypothetical Data for QSAR Modeling of this compound Derivatives.

Detailed Research Findings from a Theoretical Perspective

In a hypothetical QSAR study, the analysis of the developed model would yield insights into the structural features that govern the chemical reactivity of this compound derivatives.

Relevant Molecular Descriptors:

For modeling chemical reactivity, a combination of electronic, steric, and topological descriptors would likely be important. hufocw.org

Electronic Descriptors: These are critical for describing how a molecule will interact with reactants. Key descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to a molecule's ability to donate or accept electrons, respectively. ucsb.edu For instance, a higher HOMO energy might correlate with increased reactivity towards electrophiles.

Partial Atomic Charges: The distribution of charges within the molecule can indicate sites susceptible to nucleophilic or electrophilic attack.

Steric Descriptors: These describe the size and shape of the molecule, which can influence the accessibility of the reactive sites.

Steric Parameters (e.g., Taft's Es): These quantify the steric hindrance caused by different substituent groups.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and can encode information about branching and connectivity.

Model Interpretation:

A successfully validated QSAR model, expressed as a mathematical equation, would allow for the interpretation of the influence of each descriptor on chemical reactivity. For example, a positive coefficient for the HOMO energy descriptor in the QSAR equation would suggest that increasing the HOMO energy leads to higher reactivity. Conversely, a negative coefficient for a steric descriptor might indicate that bulkier substituents decrease reactivity due to steric hindrance at the reaction center.

By understanding the relationships between these descriptors and reactivity, medicinal and materials chemists could rationally design new this compound derivatives with desired reactivity profiles, for instance, to optimize reaction yields or to modulate the stability of the compounds. mdpi.com

Applications of 2 Tert Butyl 4 Methoxypyrimidine in Advanced Organic and Catalytic Syntheses

As a Versatile Building Block for Diverse Heterocyclic Frameworks and Complex Molecule Construction

The synthetic utility of 2-(tert-butyl)-4-methoxypyrimidine is rooted in the reactivity of its substituted pyrimidine (B1678525) core. The principal site for synthetic elaboration is the 4-position, where the methoxy (B1213986) group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. rsc.orgmdpi.com The electron-deficient nature of the pyrimidine ring facilitates these substitutions, allowing for the introduction of a wide variety of nucleophiles. nih.govlibretexts.org

The general synthesis of such a pyrimidine derivative can be envisioned through the condensation of a 1,3-dicarbonyl compound equivalent with pivalamidine. Subsequent chlorination of the resulting pyrimidinone followed by methoxylation would yield the target compound.

Once obtained, the 4-methoxy group can be displaced by various nucleophiles. For instance, reaction with amines would lead to 4-aminopyrimidine (B60600) derivatives, while treatment with thiols would yield 4-thiopyrimidines. These transformations are fundamental in medicinal chemistry for generating libraries of compounds for biological screening. nih.gov Furthermore, the methoxy group can be converted to a more reactive triflate or halide, which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, thereby enabling the formation of C-C, C-N, and C-S bonds. researchgate.net This opens up avenues for constructing complex biaryl systems or other elaborately substituted heterocycles.

The following table summarizes potential transformations of this compound, showcasing its versatility as a synthetic building block.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines | 2-tert-Butyl-4-aminopyrimidines |

| Nucleophilic Aromatic Substitution (SNAr) | Thiols/Thiolates | 2-tert-Butyl-4-(thioether)pyrimidines |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides/Hydroxide | 2-tert-Butyl-4-alkoxy/hydroxypyrimidines |

| Conversion to Halide | POCl₃, PBr₃ | 2-tert-Butyl-4-chloro/bromopyrimidine |

| Suzuki Coupling (from halide) | Arylboronic acid / Pd catalyst | 2-tert-Butyl-4-arylpyrimidines |

| Buchwald-Hartwig Amination (from halide) | Amine / Pd catalyst | 2-tert-Butyl-4-aminopyrimidines |

These reactions demonstrate the potential of this compound as a foundational scaffold for accessing a diverse range of heterocyclic compounds.

Role as a Ligand or Precursor in Homogeneous and Heterogeneous Catalytic Systems

The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons that can coordinate to metal centers, making pyrimidine derivatives attractive candidates for ligands in catalysis. acs.org The specific substitution pattern of this compound would impart distinct properties to a resulting metal complex. The sterically bulky tert-butyl group can create a defined steric pocket around the metal center, which can influence the selectivity of a catalytic reaction. rsc.org The methoxy group, being electron-donating, can modulate the electronic properties of the pyrimidine ring and, consequently, the donor strength of the ligand and the reactivity of the metal center.

This compound can serve as a precursor to more complex chelating ligands. For example, the methoxy group could be replaced with a group bearing another donor atom (e.g., a phosphine, another N-heterocycle, or a hydroxyl group) to create bidentate or pincer-type ligands. Such ligands are highly sought after in homogeneous catalysis for a variety of transformations, including cross-coupling reactions, hydrogenations, and C-H activation. acs.org

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Catalyst Type | Potential Reaction | Role of Ligand |

|---|---|---|

| Palladium(II) Complexes | Suzuki or Heck Cross-Coupling | Control selectivity and stability |

| Ruthenium(II) Complexes | Asymmetric Hydrogenation | Induce enantioselectivity via chiral modification |

| Iridium(I) Complexes | C-H Borylation | Enhance reactivity and regioselectivity |

| Copper(I) Complexes | Click Chemistry (CuAAC) | Accelerate reaction rates |

The synthesis of these ligands would typically involve the nucleophilic displacement of the 4-methoxy group as a key step, followed by coordination to a suitable metal precursor.

Intermediate in the Synthesis of Complex Natural Products and Synthetic Analogues

The total synthesis of natural products often requires the strategic use of pre-functionalized heterocyclic intermediates to build molecular complexity efficiently. nih.gov While no published total synthesis currently reports the use of this compound, its structure is representative of the type of building block that would be valuable in such endeavors.

Consider a hypothetical synthesis of a complex alkaloid or polyketide that contains a substituted pyrimidine core. The synthesis could begin with this compound as a key fragment. The methoxy group could be displaced by a complex organic fragment via an SNAr reaction. Alternatively, conversion to a halide would allow for a cross-coupling reaction to append a side chain. The tert-butyl group would serve as a sterically bulky protecting or directing group, influencing the conformation of the molecule and the stereochemical outcome of subsequent reactions. The pyrimidine ring itself could undergo further functionalization or be incorporated as a stable, aromatic core in the final natural product analogue. The development of synthetic routes utilizing such intermediates is crucial for accessing novel analogues for structure-activity relationship (SAR) studies. researchgate.netatlantis-press.com

Utility in Fragment-Based Drug Discovery (Focus on synthetic methodology and scaffold construction)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.gov This approach relies on screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules.

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to form key interactions with biological targets. nih.govnih.govbenthamscience.com this compound represents an ideal fragment for FBDD. Its molecular weight is low, and its structure presents a unique combination of a hydrogen bond acceptor (the ring nitrogens), a hydrophobic region (the tert-butyl group), and a potential vector for synthetic elaboration (the methoxy group).

The synthetic methodology for scaffold construction is a key aspect of its utility in FBDD. Once this compound is identified as a hit, a library of analogues can be rapidly synthesized to explore the surrounding chemical space and improve binding affinity. acs.org The reactions outlined in section 6.1, particularly the nucleophilic substitution of the methoxy group and cross-coupling reactions of the corresponding halide, provide a robust platform for this "fragment-to-lead" evolution. For example, replacing the methoxy group with a small library of amines or thiols can quickly establish an initial SAR.

Table 3: Elaboration of this compound Scaffold in FBDD

| Initial Fragment | Synthetic Elaboration Strategy | Resulting Scaffold | Purpose of Elaboration |

|---|---|---|---|

| This compound | SNAr with small amines | 4-Amino-2-(tert-butyl)pyrimidine library | Explore new hydrogen bonding interactions |

| 2-(tert-butyl)-4-chloropyrimidine | Suzuki coupling with diverse boronic acids | 4-Aryl-2-(tert-butyl)pyrimidine library | Access new hydrophobic pockets |

| 2-(tert-butyl)-4-chloropyrimidine | Sonogashira coupling with terminal alkynes | 4-Alkynyl-2-(tert-butyl)pyrimidine library | Provide rigid vectors for further growth |

This systematic and synthetically accessible approach to scaffold elaboration is a hallmark of successful FBDD campaigns.

Design and Synthesis of Advanced Materials Precursors and Functional Building Blocks

The unique electronic and structural features of pyrimidines also make them attractive building blocks for advanced functional materials. rsc.org The synthesis of precursors for these materials often relies on the same fundamental reactions of the pyrimidine core. For example, by introducing polymerizable groups onto the this compound scaffold, it can be transformed into a monomer for the synthesis of functional polymers.

One could envision a synthetic route where the methoxy group is replaced by a vinyl or styryl group via a Stille or Suzuki coupling reaction. The resulting monomer, containing the sterically demanding tert-butyl group, could lead to polymers with interesting morphological and thermal properties. Alternatively, the introduction of two reactive groups at different positions on the pyrimidine ring could lead to the formation of cross-linked polymers or covalent organic frameworks (COFs). The discussion here is strictly limited to the synthesis of these precursor molecules, not the properties of the resulting materials. For instance, the synthesis of a di-functionalized pyrimidine could proceed by first activating another position on the ring for substitution or coupling, followed by reaction at the 4-position. These synthetic strategies are crucial for the bottom-up construction of new materials with tailored functionalities.

Analytical Methodologies for Detection and Quantification of 2 Tert Butyl 4 Methoxypyrimidine in Complex Chemical Mixtures

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Reaction Monitoring and Purity Assessment in Synthetic Campaigns

Hyphenated chromatographic techniques are indispensable tools in modern synthetic chemistry, offering both separation and identification capabilities. For a compound like 2-(tert-butyl)-4-methoxypyrimidine, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly valuable for monitoring the progress of its synthesis and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds. Given its likely boiling point, this compound should be amenable to GC analysis. In a typical synthetic campaign, small aliquots of the reaction mixture can be withdrawn at regular intervals, derivatized if necessary, and injected into the GC-MS. The separation of components on the GC column, followed by their ionization and fragmentation in the mass spectrometer, allows for the identification of reactants, intermediates, byproducts, and the final product.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. The prominent fragmentation would likely involve the loss of a methyl group from the methoxy (B1213986) substituent and the cleavage of the tert-butyl group. By monitoring the decrease in the peak areas of the reactants and the increase in the peak area of the product over time, the reaction progress can be effectively tracked. Furthermore, after the reaction is complete, GC-MS can be used to determine the purity of the isolated this compound by quantifying the area percentage of any observed impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, especially for compounds that may not be sufficiently volatile or thermally stable for GC-MS. LC-MS/MS is also highly sensitive and selective, making it ideal for detecting trace-level impurities. In the context of synthesizing this compound, a reverse-phase LC method would likely be developed to separate the target compound from polar and non-polar impurities.

The use of tandem mass spectrometry (MS/MS) enhances specificity through Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique significantly reduces background noise and allows for accurate quantification even in complex matrices. For purity assessment, a full scan LC-MS analysis can first be performed to identify potential impurities, followed by the development of an MRM method for the quantification of the main component and any identified impurities.

| Parameter | GC-MS | LC-MS/MS |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Typical Column | Capillary column (e.g., DB-5MS) | Reverse-phase column (e.g., C18) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Application | Reaction monitoring, purity assessment of volatile compounds | Purity assessment, trace impurity analysis, analysis of non-volatile compounds |

| Key Advantage | Provides detailed fragmentation patterns for structural elucidation | High sensitivity and selectivity, suitable for a wider range of compounds |

Electrochemical Detection Methods for Monitoring Redox Behavior in Synthetic Processes

Electrochemical methods can be utilized to monitor the redox behavior of this compound during its synthesis. The pyrimidine (B1678525) ring is electrochemically active and can undergo both oxidation and reduction reactions at an electrode surface. The presence of the electron-donating tert-butyl and methoxy groups would influence the oxidation and reduction potentials of the pyrimidine ring.

Techniques such as cyclic voltammetry (CV) can be employed to study the electrochemical properties of this compound. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained which provides information about the oxidation and reduction processes. The peak potentials can be used for qualitative identification, and the peak currents can be related to the concentration of the analyte.

In a synthetic process, an electrochemical sensor could be implemented to monitor the disappearance of an electroactive starting material or the appearance of the this compound product in real-time. This would allow for precise control over the reaction conditions and determination of the reaction endpoint. The selectivity of electrochemical detection can be high, especially when coupled with a separation technique like liquid chromatography (LC-EC).

| Electrochemical Technique | Information Obtained | Application in Synthesis |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials, reversibility of redox processes. | Characterization of redox properties, feasibility study for electrochemical monitoring. |

| Amperometry (when coupled with LC) | Current proportional to the concentration of the electroactive analyte. | Quantitative detection of the target compound in the reaction mixture. |

NMR-Based Quantitative Analysis (qNMR) for Reaction Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful and absolute method for determining the concentration and purity of a substance without the need for a calibration curve of the analyte itself. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. acs.org

To determine the reaction yield of a synthesis of this compound using qNMR, a known amount of an internal standard is added to a precisely weighed sample of the crude reaction mixture. The internal standard should be a stable compound with a simple NMR spectrum that has at least one signal that does not overlap with any signals from the analyte or other components in the mixture.

A ¹H NMR spectrum of the mixture is then recorded under specific quantitative conditions, which include a long relaxation delay to ensure complete relaxation of all protons. The yield of this compound can be calculated by comparing the integral of a well-resolved proton signal of the product with the integral of a known proton signal of the internal standard. The molar ratio, and subsequently the mass and yield, of the product can be determined with high accuracy and precision. qNMR is a non-destructive technique and can provide a wealth of structural information simultaneously. nih.gov

| Parameter | Description |

| Principle | The integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. |

| Requirement | A certified internal standard of known purity and concentration. |

| Key Steps | 1. Accurate weighing of the sample and internal standard. 2. Acquisition of the NMR spectrum under quantitative conditions (e.g., long relaxation delay). 3. Integration of non-overlapping signals of the analyte and the internal standard. 4. Calculation of the analyte concentration based on the integral ratio and known standard concentration. |

| Advantages | Absolute quantification without the need for a specific calibration curve for the analyte, non-destructive, provides structural information. |

Future Research Directions and Unexplored Avenues in the Chemistry of 2 Tert Butyl 4 Methoxypyrimidine

Development of Novel Green Synthetic Strategies for Enhanced Efficiency and Selectivity

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of 2-(tert-butyl)-4-methoxypyrimidine should prioritize the development of green strategies that offer high yields, selectivity, and atom economy while minimizing waste and the use of hazardous reagents.

Current synthetic approaches often rely on traditional methods that may involve harsh conditions or the use of stoichiometric reagents. To address these limitations, several promising avenues for green synthesis can be explored:

Catalyst-Free and Solvent-Free Reactions: Inspired by the principles of green chemistry, the development of catalyst-free and solvent-free synthetic routes is highly desirable. orgsyn.org Techniques such as ball milling and grindstone chemistry, which have been successfully applied to the synthesis of other pyrimidine (B1678525) derivatives, could be adapted for this compound. orgsyn.org These methods reduce or eliminate the need for solvents, leading to cleaner reactions and easier product isolation. orgsyn.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. atlantis-press.com Investigating microwave-assisted protocols for the synthesis of this compound could significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. atlantis-press.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, better process control, and scalability. Developing a flow-based synthesis for this compound would enable on-demand production and facilitate process optimization.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Exploring enzymatic routes, for instance, using lipases or transaminases for the key bond-forming steps, could offer unparalleled selectivity under mild reaction conditions.

A comparative analysis of potential green synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

| Catalyst-Free/Solvent-Free | Reduced waste, simplified workup, lower cost. orgsyn.org | May require higher temperatures or longer reaction times. |

| Microwave-Assisted | Rapid reaction rates, increased yields, improved energy efficiency. atlantis-press.com | Specialized equipment required, potential for localized overheating. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability. | Initial setup costs can be high. |

| Bio-catalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |

Exploration of Unconventional Reactivity Profiles and Novel Transformation Pathways

The unique electronic and steric properties of this compound suggest that it may exhibit unconventional reactivity. A thorough investigation into its behavior under various reaction conditions could unveil novel transformation pathways and expand its synthetic utility.

Key areas for exploration include:

C-H Functionalization: Direct C-H activation and functionalization represent a powerful strategy for streamlining synthetic routes. Investigating the selective functionalization of the C-H bonds on the pyrimidine ring, particularly at the C-5 and C-6 positions, could provide direct access to a wide range of novel derivatives without the need for pre-functionalized starting materials.

Photocatalysis and Radical Chemistry: The use of visible-light photocatalysis has revolutionized organic synthesis by enabling access to novel reactive intermediates under mild conditions. Exploring the photocatalytic reactions of this compound, such as radical additions or cross-coupling reactions, could lead to the discovery of unprecedented transformations.

Reactions with Electrophiles and Nucleophiles: A systematic study of the reactivity of the pyrimidine ring towards a diverse panel of electrophiles and nucleophiles is warranted. The interplay between the electron-donating methoxy (B1213986) group and the sterically demanding tert-butyl group is expected to govern the regioselectivity of these reactions in interesting ways. For instance, the bulky tert-butyl group could direct incoming reagents to specific positions on the ring.

Metal-Catalyzed Cross-Coupling Reactions: While cross-coupling reactions are a mainstay of modern synthesis, their application to sterically hindered substrates like this compound can be challenging. Developing robust and efficient cross-coupling protocols (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would significantly enhance its value as a building block.

Integration into Advanced Functional Material Architectures and Supramolecular Assemblies

The distinct structural features of this compound make it an attractive candidate for incorporation into advanced functional materials and supramolecular assemblies. The pyrimidine core can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for the construction of well-defined architectures.

Future research in this area should focus on:

Ligand Design for Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions, making this compound a potential ligand for the construction of novel MOFs. The bulky tert-butyl group could influence the porosity and topology of the resulting frameworks, potentially leading to materials with unique gas sorption or catalytic properties.

Monomers for Functional Polymers: By introducing polymerizable functional groups, this compound can be used as a monomer for the synthesis of functional polymers. These polymers could exhibit interesting properties, such as thermal stability, specific recognition capabilities, or tailored electronic properties, depending on the polymer architecture and the nature of the co-monomers.

Building Blocks for Supramolecular Self-Assembly: The ability of the pyrimidine moiety to engage in hydrogen bonding and π-stacking interactions can be harnessed to direct the self-assembly of complex supramolecular structures. beilstein-journals.org The tert-butyl group would play a critical role in controlling the packing and dimensionality of these assemblies.

Table 2: Potential Applications in Materials Science

| Application Area | Design Concept | Potential Properties and Functions |

| Metal-Organic Frameworks (MOFs) | Use as a multitopic ligand to connect metal nodes. | Tunable porosity, gas storage, catalysis, sensing. |

| Functional Polymers | Incorporation as a monomer into polymer chains. | Enhanced thermal stability, molecular recognition, optoelectronic properties. |

| Supramolecular Assemblies | Utilization of non-covalent interactions for self-organization. beilstein-journals.org | Liquid crystals, gels, stimuli-responsive materials. |

Computational Design of Novel Derivatives with Enhanced Reactivity or Specific Catalytic Functions

Computational chemistry provides a powerful toolkit for predicting molecular properties and guiding experimental design. In the context of this compound, computational methods can be employed to accelerate the discovery of new derivatives with tailored properties.

Future computational studies should aim to:

Predict Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. weizmann.ac.il This can help in understanding the directing effects of the tert-butyl and methoxy groups and in designing reactions with high regioselectivity.

Design Novel Catalysts: By computationally screening derivatives of this compound with different substituents, it is possible to identify candidates with enhanced catalytic activity for specific reactions. For example, the steric and electronic properties can be tuned to create a specific binding pocket for a substrate in a catalytic cycle.

Simulate Supramolecular Interactions: Molecular dynamics (MD) simulations can provide insights into the self-assembly behavior of this compound and its derivatives. These simulations can predict the stability and structure of supramolecular assemblies, aiding in the design of new materials with desired properties.

Establish Structure-Property Relationships: By combining computational data with experimental results, it will be possible to establish clear structure-property relationships. This knowledge will be invaluable for the rational design of new this compound-based molecules and materials with specific functions.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- First aid : Flush eyes with water for 15 minutes; seek medical attention for persistent irritation .

How does this compound compare structurally and functionally to similar pyrimidine derivatives?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.